N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide
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Overview
Description
N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide is a complex organophosphorus compound. It is characterized by the presence of both phosphanyl and sulfinamide functional groups, making it a versatile molecule in various chemical reactions and applications. This compound is of significant interest in the field of organometallic chemistry and catalysis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phosphanyl Intermediate: The initial step involves the reaction of a suitable aryl halide with di-tert-butylphosphine and diphenylphosphine under palladium-catalyzed conditions to form the phosphanyl intermediate.
Introduction of the Sulfinamide Group: The phosphanyl intermediate is then reacted with 2-methylpropane-2-sulfinyl chloride in the presence of a base such as triethylamine to introduce the sulfinamide group.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Substituted phosphanyl derivatives.
Scientific Research Applications
N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide has several scientific research applications:
Catalysis: It is used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl groups can coordinate with metal centers, forming stable complexes that facilitate various catalytic processes. The sulfinamide group can interact with biological targets, potentially inhibiting enzyme activity through covalent modification or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfonate: Similar structure but with a sulfonate group.
Uniqueness
The uniqueness of N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide lies in its combination of phosphanyl and sulfinamide groups, which provide distinct reactivity and coordination properties. This makes it a valuable compound in catalysis and other applications where specific interactions with metal centers or biological targets are required.
Properties
Molecular Formula |
C32H45NOP2S |
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Molecular Weight |
553.7 g/mol |
IUPAC Name |
N-[1-(2-ditert-butylphosphanylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C32H45NOP2S/c1-30(2,3)36(31(4,5)6)29-23-17-16-22-27(29)28(33-37(34)32(7,8)9)24-35(25-18-12-10-13-19-25)26-20-14-11-15-21-26/h10-23,28,33H,24H2,1-9H3 |
InChI Key |
CKKFSFPWOJTMTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C(CP(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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